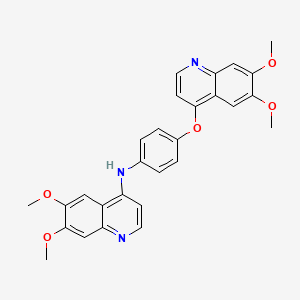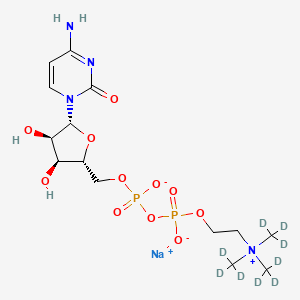
Citicoline-d9 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citicoline-d9 Sodium Salt, also known as Cytidine 5’-diphosphocholine-d9 (sodium), is a deuterium-labeled derivative of Citicoline Sodium Salt. Citicoline is a naturally occurring nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. This compound is primarily used in scientific research due to its neuroprotective properties and its role in the biosynthesis of cell membrane components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Citicoline-d9 Sodium Salt involves the deuteration of Citicoline Sodium Salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Citicoline molecule. The synthetic route involves the reaction of cytidine-5-monophosphate with choline phosphormorpholidate in the presence of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves a series of steps to ensure high purity and yield. The process includes:
- Dissolving chlorination phosphorylcholine calcium salt in hot water with vigorous stirring.
- Reacting the solution with cytidine-5-monophosphate in the presence of deuterated solvents.
- Purifying the product through column chromatography.
- Converting the purified product to its sodium salt form by neutralizing with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Citicoline-d9 Sodium Salt undergoes several types of chemical reactions, including:
Dephosphorylation: This reaction involves the removal of phosphate groups from the molecule.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Dephosphorylation: Requires specific enzymes or acidic conditions to facilitate the reaction.
Major Products Formed
Cytidine: A nucleoside that is a component of RNA.
Choline: An essential nutrient that is a precursor to the neurotransmitter acetylcholine.
Applications De Recherche Scientifique
Citicoline-d9 Sodium Salt has a wide range of scientific research applications, including:
Neurology: Used to study neuroprotective effects and the treatment of neurological disorders such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases
Ophthalmology: Investigated for its potential benefits in treating glaucoma and other eye conditions.
Psychiatry: Explored for its effects on cognitive functions and its potential use in treating cognitive impairments and dementia.
Pharmacokinetics: Utilized as a tracer in drug development to study the pharmacokinetic and metabolic profiles of pharmaceuticals.
Mécanisme D'action
Citicoline-d9 Sodium Salt exerts its effects through several mechanisms:
Neuroprotection: Enhances the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity and function.
Modulation of Kinases and Sirtuin-1: Involves the modulation of specific kinases and sirtuin-1, which play roles in cellular signaling and neuroprotection.
Reduction of Free Fatty Acid Release: Decreases the release of free fatty acids under hypoxic conditions, adding a protective effect to its capacity to activate phospholipid reconstruction.
Comparaison Avec Des Composés Similaires
Citicoline-d9 Sodium Salt is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. Similar compounds include:
Citicoline Sodium Salt: The non-deuterated form, used for similar neuroprotective and biosynthetic purposes.
Cytidine 5’-diphosphocholine: Another form of Citicoline used in the synthesis of phosphatidylcholine.
Phosphatidylcholine: A major component of cell membranes, synthesized from Citicoline.
This compound stands out due to its enhanced stability and unique labeling, making it particularly useful in pharmacokinetic studies and as a tracer in drug development .
Propriétés
Formule moléculaire |
C14H25N4NaO11P2 |
|---|---|
Poids moléculaire |
519.36 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
Clé InChI |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
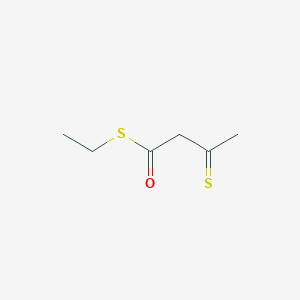
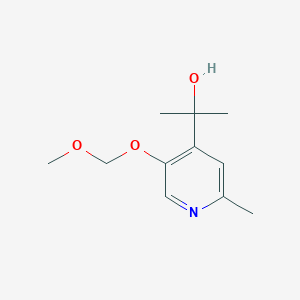
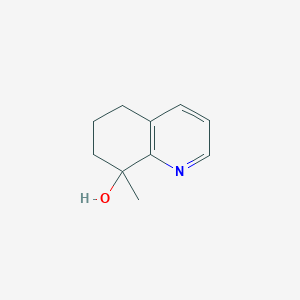

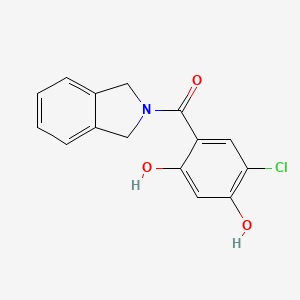
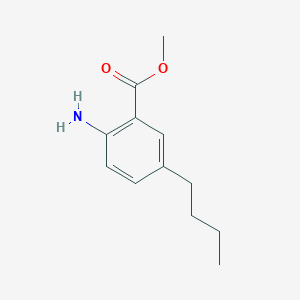
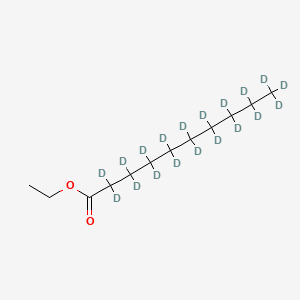
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)


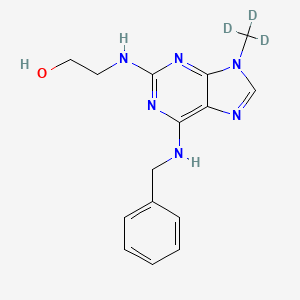
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
